molecular formula C11H18N4O2S B7069753 N-[(1R)-1-cyano-2-methylpropyl]-1-propan-2-ylimidazole-4-sulfonamide

N-[(1R)-1-cyano-2-methylpropyl]-1-propan-2-ylimidazole-4-sulfonamide

Cat. No.: B7069753
M. Wt: 270.35 g/mol
InChI Key: JPBOSZQJXXJZNK-JTQLQIEISA-N
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Description

N-[(1R)-1-cyano-2-methylpropyl]-1-propan-2-ylimidazole-4-sulfonamide is a complex organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of an imidazole ring, a sulfonamide group, and a cyano group

Properties

IUPAC Name

N-[(1R)-1-cyano-2-methylpropyl]-1-propan-2-ylimidazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O2S/c1-8(2)10(5-12)14-18(16,17)11-6-15(7-13-11)9(3)4/h6-10,14H,1-4H3/t10-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPBOSZQJXXJZNK-JTQLQIEISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C#N)NS(=O)(=O)C1=CN(C=N1)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C#N)NS(=O)(=O)C1=CN(C=N1)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1R)-1-cyano-2-methylpropyl]-1-propan-2-ylimidazole-4-sulfonamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the imidazole derivative with sulfonyl chlorides in the presence of a base such as triethylamine.

    Addition of the Cyano Group: The cyano group is introduced through a nucleophilic substitution reaction using cyanide salts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[(1R)-1-cyano-2-methylpropyl]-1-propan-2-ylimidazole-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and sulfonamide groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Cyanide salts, sulfonyl chlorides; reactions often require a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.

Scientific Research Applications

N-[(1R)-1-cyano-2-methylpropyl]-1-propan-2-ylimidazole-4-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(1R)-1-cyano-2-methylpropyl]-1-propan-2-ylimidazole-4-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis.

Comparison with Similar Compounds

Similar Compounds

    Imidazole Derivatives: Compounds such as imidazole-4-carboxamide and imidazole-4-acetic acid share structural similarities.

    Sulfonamides: Compounds like sulfanilamide and sulfamethoxazole have similar functional groups.

Uniqueness

N-[(1R)-1-cyano-2-methylpropyl]-1-propan-2-ylimidazole-4-sulfonamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

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